2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide
Description
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide features a piperidine core substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide moiety linked to a 4-bromo-2-methylphenyl ring. This structure combines sulfonamide and aryl halide functionalities, which are often associated with enhanced metabolic stability and receptor-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-13-16(21)10-11-19(15)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVRAVFHEOHOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the acylation of the piperidine derivative with 4-bromo-2-methylphenyl acetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analysis Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Piperidine | Benzenesulfonyl, 4-bromo-2-methylphenyl | Not Provided | Combines sulfonamide and aryl halide |
| N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | Piperazine | 3-Chlorophenyl, 4-bromo-2-methylphenyl | 422.75 | Dual halogenation, piperazine core |
| Ocfentanil | 4-Piperidinyl | 2-Phenylethyl, 2-fluorophenyl | 352.5 | Opioid receptor targeting |
| W-15 | 2-Piperidinylidene | 4-Chlorobenzenesulfonamide | Not Provided | Sulfonamide with phenylethyl group |
| 2-(4-Bromo-2-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide | Acetamide-Phenoxy | Piperidinylsulfonyl, bromochlorophenoxy | 487.80 | Phenoxy linkage, dual halogenation |
Research Implications
- Metabolic Stability: The benzenesulfonyl group in the target compound may confer resistance to enzymatic degradation compared to non-sulfonamide analogues .
- Antimicrobial Potential: Analogues like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide have been explored for antimicrobial activity, hinting at possible applications for the target compound .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on various studies that highlight its efficacy against different biological targets.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₂₃BrN₂O₂S
- Molecular Weight : 404.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the benzenesulfonyl group enhances its binding affinity to biological targets, while the piperidine ring contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research on related piperidine derivatives has shown their ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in various human cancer cell lines, including gliomas and non-small-cell lung cancers (NSCLCs) .
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has also been investigated. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that the benzenesulfonyl moiety may play a role in enhancing antimicrobial activity .
Neuropharmacological Effects
In terms of neuropharmacology, piperidine derivatives have been studied for their anticonvulsant properties. Compounds similar to our target compound have shown protective effects in animal models of epilepsy, indicating potential utility in treating seizure disorders .
Case Studies
- Anticancer Studies :
- Antimicrobial Studies :
- Neuropharmacological Studies :
Data Tables
| Biological Activity | Compound | Target | Effectiveness |
|---|---|---|---|
| Anticancer | Piperidine Derivative | Na+/K(+)-ATPase | Significant inhibition |
| Antimicrobial | Piperidine Derivative | Various bacteria | Broad-spectrum activity |
| Neuropharmacological | Piperidine Derivative | Seizure models | Protective at 100 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
